N-(2-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a pyrazin-2-yl group at position 5 and a prop-2-en-1-yl (allyl) group at position 2. The thioether linkage connects the triazole to an acetamide moiety bearing a 2-ethoxyphenyl substituent. This structure combines electron-rich (allyl, ethoxy) and electron-deficient (pyrazine) components, which may influence its physicochemical and biological properties.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2S/c1-3-11-25-18(15-12-20-9-10-21-15)23-24-19(25)28-13-17(26)22-14-7-5-6-8-16(14)27-4-2/h3,5-10,12H,1,4,11,13H2,2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUSYTMTYLMVSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC=C)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The general synthetic route may include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Pyrazinyl Group: This step may involve the use of pyrazine derivatives in a nucleophilic substitution reaction.
Attachment of the Ethoxyphenyl Group: This can be done through an electrophilic aromatic substitution reaction.
Formation of the Final Compound: The final step involves the coupling of the intermediate compounds under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfanyl (-S-) group adjacent to the triazole ring exhibits nucleophilic character, facilitating substitution reactions.
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Alkylation | Alkyl halides (R-X), base (e.g., K₂CO₃) | Thioether derivatives (R-S-triazole) | Selectivity depends on steric effects. |
| Arylation | Aryl diazonium salts | Arylthio-triazole derivatives | Requires Cu catalysis in some cases. |
Research Findings :
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The allyl (prop-2-en-1-yl) group on the triazole nitrogen may undergo further electrophilic additions or serve as a directing group in metal-catalyzed couplings.
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Pyrazine’s electron-deficient nature enhances reactivity toward nucleophilic aromatic substitution under acidic conditions.
Oxidation and Reduction Reactions
Key functional groups, including the thioether and acetamide, participate in redox transformations.
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Thioether oxidation | H₂O₂, mCPBA | Sulfoxide (-SO-) or sulfone (-SO₂-) | Controlled stoichiometry determines oxidation state. |
| Acetamide reduction | LiAlH₄ | Amine derivative | Requires anhydrous conditions. |
Research Findings :
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Oxidation of the sulfanyl group to sulfone enhances hydrogen-bonding capacity, potentially improving target binding in medicinal applications.
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Reduction of the acetamide to an amine is reversible under acidic conditions, enabling dynamic derivatization.
Cycloaddition Reactions
The allyl group and pyrazine ring enable participation in cycloadditions.
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Diels-Alder | Dienes, heat | Six-membered cycloadducts | Allyl group acts as dienophile. |
| Huisgen cycloaddition | Azides, Cu(I) catalyst | 1,2,3-Triazole derivatives | "Click chemistry" for bioconjugation. |
Research Findings :
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Cycloaddition products exhibit enhanced π-π stacking due to aromatic pyrazine, improving crystallinity for structural studies.
Hydrolysis and Condensation Reactions
The acetamide group undergoes hydrolysis, while the pyrazine ring participates in condensations.
Research Findings :
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Hydrolysis to the carboxylic acid increases water solubility, making the compound suitable for aqueous-phase biological assays.
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Condensation with aldehydes generates Schiff bases, which are potent enzyme inhibitors in antimicrobial studies .
Functionalization of the Allyl Group
The prop-2-en-1-yl substituent undergoes addition and polymerization reactions.
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Electrophilic addition | Br₂ (in CCl₄) | 1,2-Dibromo derivative | Stereospecific anti-addition observed. |
| Radical polymerization | AIBN initiator, heat | Poly(allyl-triazole) copolymers | Potential for drug-delivery systems. |
Research Findings :
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Bromination of the allyl group introduces handles for further cross-coupling (e.g., Suzuki-Miyaura).
Biological Activity Modulation via Derivatization
Structural modifications correlate with enhanced pharmacological properties:
Scientific Research Applications
Antifungal Activity
One of the primary applications of this compound is in antifungal research. Triazole derivatives are widely recognized for their antifungal properties, particularly against phytopathogens. Studies have demonstrated that compounds similar to N-(2-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit moderate to high fungicidal activities against various fungal strains. For instance, derivatives with similar structures have been evaluated for their efficacy against Sclerotinia sclerotiorum, Phytophthora infestans, and Botrytis cinerea, showing promising results .
Antioxidant Properties
Recent studies highlight the antioxidant potential of triazole-containing compounds. This compound has been investigated for its ability to scavenge free radicals and reduce oxidative stress. This property is crucial for developing therapeutic agents aimed at combating oxidative damage in various diseases .
Anticancer Activity
The compound's potential as an anticancer agent is another area of research interest. Triazole derivatives have shown cytotoxic effects against several cancer cell lines. Preliminary studies indicate that similar compounds can inhibit cell proliferation in breast cancer models, suggesting that this compound may also possess anticancer properties .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis.
Comparison with Similar Compounds
Table 1: Substituent Variations and Implications
Physicochemical Properties
- Solubility : Pyrazine’s polar nature may improve aqueous solubility relative to phenyl or thiophene analogs (e.g., ).
Biological Activity
N-(2-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
This compound has the molecular formula and a molecular weight of 396.5 g/mol. Its structure features a triazole ring, which is often associated with various pharmacological activities.
Antimicrobial Activity
Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains and fungi. For example, in vitro tests demonstrated that it possesses moderate antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL .
Anticancer Activity
The anticancer potential of this compound was assessed using several cancer cell lines. In studies involving human lung adenocarcinoma (A549) cells, the compound exhibited cytotoxic effects with IC50 values around 25 µM, indicating its potential as an anticancer agent . The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components. The presence of the ethoxy group and the triazole moiety significantly enhances its interaction with biological targets. SAR studies suggest that modifications to the pyrazine ring can lead to improved potency against specific cancer cell lines .
Case Studies
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Cytotoxicity Assay : A study conducted on various substituted triazole compounds showed that those similar to this compound exhibited promising results against MCF7 breast cancer cells. The most active compounds had IC50 values below 20 µM .
Compound Cell Line IC50 (µM) A MCF7 18 B A549 25 C HeLa 30 - Antimicrobial Testing : In a comparative study against standard antibiotics, this compound showed comparable effects to ampicillin against Gram-positive bacteria but was less effective against Gram-negative strains .
Q & A
Q. What synthetic methodologies are commonly employed for preparing N-(2-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide and its analogs?
The synthesis typically involves multi-step reactions, including cyclocondensation of triazole precursors with thioacetamide derivatives. Key steps include refluxing equimolar concentrations of substituted oxazolones and aminotriazole intermediates in the presence of pyridine and zeolite catalysts (e.g., Zeolite Y-H) at 150°C for 5 hours. Post-reaction purification involves distillation of excess pyridine, acidification with HCl, and recrystallization from ethanol . Modifications to substituents (e.g., pyrazine, allyl groups) require tailored alkylation or condensation protocols.
Q. How is the structural characterization of this compound performed to confirm its identity and purity?
Structural elucidation relies on spectroscopic and crystallographic methods:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent integration and connectivity.
- X-ray crystallography : Single-crystal analysis (e.g., using Cu-Kα radiation) to resolve bond lengths, angles, and stereochemistry, as demonstrated for related triazole-acetamide derivatives .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
Q. What in vitro assays are suitable for initial biological evaluation of this compound?
Common assays include:
- Antiproliferative activity : MTT or SRB assays against cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values .
- Anti-exudative activity : Carrageenan- or formalin-induced edema models in rodents to assess inhibition of inflammation .
- Enzyme inhibition : Fluorometric or colorimetric assays targeting enzymes like COX-2 or kinases, depending on hypothesized mechanisms.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Catalyst screening : Test acidic (zeolites) vs. basic (KOH) catalysts to enhance cyclization efficiency .
- Solvent selection : Compare polar aprotic solvents (DMF, DMSO) with ethanol for intermediate solubility.
- Temperature gradients : Use microwave-assisted synthesis to reduce reaction time and byproduct formation.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) instead of recrystallization for complex mixtures .
Q. What strategies address discrepancies in reported biological activity data for structurally similar compounds?
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., pyrazine vs. pyridine rings, allyl vs. methyl groups) and correlate with activity trends .
- Dose-response validation : Replicate assays across multiple labs using standardized protocols (e.g., OECD guidelines for in vivo models).
- Target profiling : Use proteomics or transcriptomics to identify off-target interactions that may explain divergent results.
Q. How can computational methods predict the binding affinity and selectivity of this compound?
- Molecular docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., COX-2, EGFR) based on crystallographic data .
- QSAR modeling : Develop quantitative structure-activity models using descriptors like logP, polar surface area, and electronic parameters to predict activity across analogs.
- MD simulations : Assess binding stability over nanosecond timescales in explicit solvent models (e.g., GROMACS).
Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?
- Pharmacokinetics : Rodent studies to measure bioavailability, half-life, and metabolite profiling via LC-MS/MS.
- Toxicity : Acute (14-day) and subchronic (90-day) OECD-compliant studies in rats, focusing on hepatic/renal biomarkers and histopathology .
- Biodistribution : Radiolabeled compound tracking (e.g., ¹⁴C) to assess tissue penetration and accumulation.
Methodological Considerations
- Contradictory data resolution : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity alongside enzymatic assays) .
- Scalability : Pilot-scale synthesis (10–100 g) to assess feasibility for preclinical studies, noting catalyst recovery and waste management .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
